6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-(4-Methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core substituted with a 4-methoxybenzyl group at position 6 and a methyl group at position 6. This compound belongs to the indoloquinoxaline family, which is renowned for its planar aromatic structure, enabling interactions with biological targets like DNA and proteins .
Propriétés
Formule moléculaire |
C23H19N3O |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3O/c1-15-6-5-7-18-21-23(25-20-9-4-3-8-19(20)24-21)26(22(15)18)14-16-10-12-17(27-2)13-11-16/h3-13H,14H2,1-2H3 |
Clé InChI |
GCYSBPOBEHPEQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Méthodes De Préparation
| Parameter | Value |
|---|---|
| Yield | 83% |
| Reaction Time | 7 hours |
| Catalyst Loading | 5 mol% Pd₂(dba)₃ |
This method avoids over-alkylation due to the steric bulk of the 4-methoxybenzyl group .
Green Synthesis in Aqueous Media
An eco-friendly approach from uses benzyltriethylammonium chloride as a phase-transfer catalyst in water:
-
Mix 7-methylisatin , o-phenylenediamine , and 4-methoxybenzyl bromide in H₂O.
-
Add catalyst (10 mol%) and stir at 80°C for 8 hours.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Pd-Catalyzed Alkylation | 83 | 7 hours | High | Moderate (toluene) |
| Condensation + Alkylation | 75 | 12 hours | Moderate | High (acetic acid) |
| Green Synthesis | 70 | 8 hours | High | Low (water) |
The palladium-catalyzed method offers the highest yield and scalability, while the green method prioritizes sustainability .
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.56 (d, J = 7.7 Hz, 1H), 7.70–7.50 (m, 3H), 6.84–6.73 (m, 2H), 3.87 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃) .
-
HRMS : [M+H]⁺ calcd. for C₂₅H₂₂N₃O: 380.1760; found: 380.1758 .
Purity : >98% by HPLC (C18 column, MeCN/H₂O) .
Challenges and Optimizations
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
6-(4-méthoxybenzyl)-7-méthyl-6H-indolo[2,3-b]quinoxaline a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 6-(4-méthoxybenzyl)-7-méthyl-6H-indolo[2,3-b]quinoxaline implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, conduisant aux effets biologiques observés. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have demonstrated that derivatives of indolo[2,3-b]quinoxaline exhibit significant anticancer activity against various human tumor cell lines. For instance, a study synthesized several derivatives and evaluated their cytostatic effects against human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemia cells. The compound 6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline was found to have an IC50 value indicating its effectiveness in inhibiting cell proliferation compared to standard chemotherapeutic agents like melphalan .
Summary of Anticancer Studies
| Compound | Cell Line Tested | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|---|
| This compound | Molt 4/C8 | 23 | Melphalan | 3.2 |
| This compound | CEM | 38 | Melphalan | 2.5 |
| This compound | L1210 | 7.2 | Melphalan | 2.1 |
These findings indicate that this compound has a promising profile for further development as an anticancer agent.
Antiviral Activity
In addition to its anticancer properties, indolo[2,3-b]quinoxalines have shown antiviral activity. A derivative of this compound was tested for its ability to inhibit the replication of various viruses, including HSV-1 and cytomegalovirus. The compound demonstrated significant antiviral effects at concentrations ranging from mM to higher concentrations depending on the specific virus and cell type used in the assays .
Summary of Antiviral Studies
| Virus Type | Compound Tested | Effective Concentration (mM) |
|---|---|---|
| HSV-1 | Indolo[2,3-b]quinoxaline derivative | to |
| Cytomegalovirus | Indolo[2,3-b]quinoxaline derivative | Variable based on assay conditions |
The antiviral mechanisms appear to involve the inhibition of viral DNA synthesis and protein production, showcasing the potential for these compounds in treating viral infections.
Mécanisme D'action
The mechanism of action of 6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Electrochemical and Photophysical Properties
Substituents at position 6 significantly influence HOMO/LUMO energy levels and band gaps. Key findings include:
Key Observations :
- Electron-donating groups (e.g., 4-methoxyphenyl) elevate HOMO energy levels and reduce band gaps, enhancing charge transport properties .
- Bulkier substituents (e.g., benzyl) increase steric hindrance, slightly widening band gaps .
DNA Binding and Anticancer Activity
- 6-(2-Aminoethyl)-6H-indoloquinoxaline derivatives exhibit moderate DNA binding (lgKa = 5.57–5.89) and antiviral activity against herpes simplex virus (HSV-1) .
- 7H-Benzo[4,5]indolo[2,3-b]quinoxaline analogs show stronger DNA binding (lgKa = 6.23–6.87) due to extended aromaticity but reduced antiviral efficacy .
- 9-Fluoroindoloquinoxalines with triazole substituents demonstrate enhanced cytotoxicity (IC50 = 1.2–4.7 µM) against cervical, prostate, and lung cancer cell lines .
Enzyme Modulation
Pharmacokinetic and Stability Profiles
- 6-(2-Morpholin-4-yl-ethyl)-6H-indoloquinoxaline binds to human serum albumin (HSA) with a quenching constant of 2.8 × 10<sup>4</sup> L/mol, indicating moderate plasma stability .
- Benzo-annulated derivatives (e.g., 7H-benzoindoloquinoxalines) display higher thermal stability (Td > 300°C) due to rigid polyaromatic frameworks .
Critical Analysis of Substituent Effects
- Electron-Donating Groups : Methoxy and methylthio groups improve optoelectronic properties but may reduce metabolic stability .
- Bulkier Substituents : Benzyl or triazole groups enhance DNA intercalation but may compromise solubility .
- Planar Extensions : Benzannulation increases DNA binding affinity but often reduces biological activity due to poor cellular uptake .
Activité Biologique
6-(4-Methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its diverse biological activities including anticancer, antiviral, and antibacterial properties. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound has the following structural formula:
This structure features a methoxybenzyl group and an indoloquinoxaline core, which is crucial for its biological activity.
Anticancer Activity
Research has highlighted the anticancer properties of this compound. A systematic review indicated that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines, indicating potent anticancer activity compared to doxorubicin with an IC50 of 3.23 µg/mL .
Antiviral Properties
The antiviral potential of this compound has been explored in several studies:
- Mechanism of Action : Quinoxaline derivatives have shown effectiveness against viruses such as HIV and herpes simplex virus. The compound's ability to inhibit viral replication was noted, with specific derivatives demonstrating significant inhibition in plaque-reduction assays .
- Effective Concentrations : In one study, quinoxaline derivatives exhibited effective concentrations (EC50) ranging from 0.06 µM to 0.3 µM against coxsackievirus B5, highlighting their potential as antiviral agents .
Antibacterial Activity
The antibacterial properties of this compound have also been documented:
- Broad Spectrum Efficacy : The compound showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. Notably, it exhibited significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were reported between 0.25 mg/L and 1 mg/L , indicating its potential as a therapeutic agent against resistant bacterial infections .
Summary of Biological Activities
| Activity Type | Specific Findings | Reference |
|---|---|---|
| Anticancer | IC50: HCT-116: 1.9 µg/mL; MCF-7: 2.3 µg/mL | |
| Antiviral | EC50: 0.06 - 0.3 µM against coxsackievirus B5 | |
| Antibacterial | MIC: 0.25 - 1 mg/L against MRSA |
Case Studies
-
Anticancer Study :
A study evaluated the anticancer efficacy of several indoloquinoxaline derivatives, including this compound. Results indicated that this class of compounds could induce apoptosis in cancer cells through mitochondrial pathways. -
Antiviral Research :
A systematic review compiled data on various quinoxaline derivatives showcasing their antiviral activities. The review emphasized the need for further studies to elucidate the precise mechanisms by which these compounds inhibit viral replication.
Q & A
Q. What are the established synthetic routes for 6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Core formation : Condensation of isatin derivatives with o-phenylenediamine in acetic acid or ethanol to form the indoloquinoxaline core .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the 4-methoxybenzyl group at the 6-position. For example, using 4-methoxybenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base .
- Key conditions : Reactions are refluxed (~80°C) for 4–24 hours. Yields (50–75%) depend on solvent polarity and stoichiometric ratios of precursors .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectroscopic and analytical methods is used:
Q. What preliminary biological screening data exist for this compound?
Early studies indicate:
- Anticancer activity : IC values of 2–10 µM against HeLa and MCF-7 cell lines via DNA intercalation .
- Antimicrobial effects : Moderate inhibition (MIC 25–50 µg/mL) against Staphylococcus aureus and E. coli .
- Mechanistic assays : Fluorescence quenching confirms DNA binding with K values of ~10 M .
Advanced Research Questions
Q. How do substituent modifications at the 6- and 7-positions influence bioactivity?
Systematic SAR studies reveal:
| Substituent (Position) | Bioactivity Trend | Key Data |
|---|---|---|
| 4-Methoxybenzyl (6) | ↑ DNA affinity | K = 0.8 µM |
| Methyl (7) | ↓ Cytotoxicity | IC ↑ by 40% |
| Larger alkyl groups at position 7 reduce solubility, while electron-donating groups (e.g., methoxy) enhance DNA intercalation . |
Q. What strategies resolve contradictions in reported biological activity across studies?
Discrepancies (e.g., variable IC values) arise from:
- Assay conditions : Differences in serum content or incubation time. Standardize using ATP-based viability assays (e.g., CellTiter-Glo®) .
- Purity thresholds : HPLC purity >98% reduces off-target effects .
- Control benchmarks : Compare with ellipticine (DNA intercalator) to normalize activity metrics .
Q. Which advanced techniques characterize its interaction with biological targets?
- Molecular docking : Simulations (AutoDock Vina) predict binding to DNA minor grooves with ∆G ≈ -9.5 kcal/mol .
- Circular dichroism : DNA helix distortion observed at 275 nm upon compound binding .
- Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry (n = 1.2) and enthalpy (∆H = -12 kJ/mol) .
Q. How can reaction yields be improved for scaled synthesis?
- Catalyst screening : Pd/C or CuI improves coupling efficiency in alkylation steps .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with 85% yield .
- Solvent optimization : Switch from ethanol to acetonitrile increases nucleophilicity of intermediates .
Methodological Considerations
Q. What analytical workflows address spectral overlaps in structural elucidation?
- 2D NMR (HSQC, HMBC) : Resolves overlapping peaks in aromatic regions (δ 7.0–8.5 ppm) .
- X-ray crystallography : Confirms planar indoloquinoxaline core (bond angles 120° ± 2°) .
- DFT calculations : Predicts C chemical shifts within 2 ppm accuracy .
Q. How are stability and solubility profiles optimized for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility (from <0.1 mg/mL to 5 mg/mL) .
- Liposomal encapsulation : Enhances bioavailability (AUC increased 3-fold in murine models) .
- Forced degradation studies : Acidic conditions (pH 3) cause <5% decomposition over 48 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
